molecular formula C24H15Cl2N3O4S B12206474 (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12206474
M. Wt: 512.4 g/mol
InChI Key: UJYUJWGHOKXZGJ-MTJSOVHGSA-N
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Description

The compound “(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a furan-2-ylmethylidene moiety and substituted with a 4-methoxybenzyl group. Its Z-configuration at the exocyclic double bond is critical for structural stability and biological interactions.

Properties

Molecular Formula

C24H15Cl2N3O4S

Molecular Weight

512.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H15Cl2N3O4S/c1-32-15-5-2-13(3-6-15)10-19-22(30)27-24-29(28-19)23(31)21(34-24)12-16-7-9-20(33-16)17-11-14(25)4-8-18(17)26/h2-9,11-12H,10H2,1H3/b21-12-

InChI Key

UJYUJWGHOKXZGJ-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the dichlorophenyl and methoxybenzyl substituents. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This involves the condensation of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of substituents: The dichlorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxybenzyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Biological Activity

The compound (2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a thiazolo-triazine core is significant for its pharmacological properties.

Property Value
Molecular FormulaC22H18Cl2N4O3S
Molecular Weight466.37 g/mol
IUPAC Name(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit various enzymes and pathways associated with disease processes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it may target cyclooxygenase (COX) enzymes or protein kinases that are crucial in signaling pathways related to cancer and inflammatory responses.
  • Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is vital for preventing cellular damage and promoting cell survival.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notable findings include:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested.
  • Mechanistic Insights : Cell cycle analysis revealed that treatment with the compound led to G0/G1 phase arrest in MCF-7 cells, indicating its potential to inhibit cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : In vitro assays showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Neuroprotection Studies : In animal models of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved cognitive functions. This effect is likely mediated through its antioxidant properties.

Case Studies

A series of case studies have highlighted the therapeutic applications of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Case Study 2 : In a neurodegenerative model using rats subjected to induced oxidative stress, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The 4-methoxybenzyl substituent introduces electron-donating effects, contrasting with electron-withdrawing groups like cyano (11b) or methoxycarbonyl (), which may alter reactivity in nucleophilic environments.

For instance, triazine derivatives with furan substituents (e.g., in ) exhibit antimicrobial activity, suggesting the dichlorophenyl and methoxy groups in the target compound may enhance similar properties.

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Activity : Analogous compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) display moderate activity against H. pylori (e.g., compound 4 in showed 80.5% inhibition), suggesting the dichlorophenyl group in the target compound could synergize with the thiazolo-triazine core for enhanced efficacy .
  • Enzyme Inhibition : The 4-methoxybenzyl group’s electron-donating properties may stabilize interactions with enzyme active sites, as seen in acetylcholinesterase inhibitors (e.g., QSAR models in ).

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